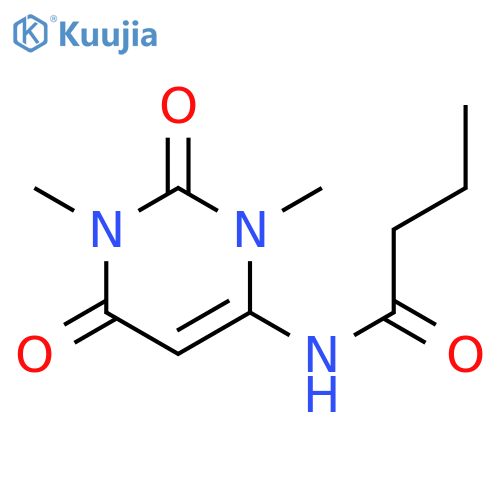

Cas no 631868-65-0 (N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)butanamide)

631868-65-0 structure

商品名:N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)butanamide

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)butanamide 化学的及び物理的性質

名前と識別子

-

- N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)butanamide

- N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)butanamide

- CHEMBL1543062

- N-(2,6-diketo-1,3-dimethyl-pyrimidin-4-yl)butyramide

- 631868-65-0

- SR-01000015250

- cid_2148437

- F1801-0005

- HMS2255C05

- N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)butyramide

- MLS000103575

- SR-01000015250-1

- N-(1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)butanamide

- BDBM55335

- N-[1,3-dimethyl-2,6-bis(oxidanylidene)pyrimidin-4-yl]butanamide

- SMR000018853

- N~1~-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINYL)BUTANAMIDE

- AKOS024609534

- CCG-195433

- HMS1654H19

-

- インチ: 1S/C10H15N3O3/c1-4-5-8(14)11-7-6-9(15)13(3)10(16)12(7)2/h6H,4-5H2,1-3H3,(H,11,14)

- InChIKey: RCIZIAKTYOYNBY-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC(=O)N(C)C(=O)N1C)(=O)CCC

計算された属性

- せいみつぶんしりょう: 225.11134135g/mol

- どういたいしつりょう: 225.11134135g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 362

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 69.7Ų

- 疎水性パラメータ計算基準値(XlogP): -0.4

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)butanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1801-0005-1mg |

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)butanamide |

631868-65-0 | 90%+ | 1mg |

$81.0 | 2023-05-17 | |

| Life Chemicals | F1801-0005-2mg |

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)butanamide |

631868-65-0 | 90%+ | 2mg |

$88.5 | 2023-05-17 | |

| Life Chemicals | F1801-0005-3mg |

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)butanamide |

631868-65-0 | 90%+ | 3mg |

$94.5 | 2023-05-17 | |

| Life Chemicals | F1801-0005-2μmol |

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)butanamide |

631868-65-0 | 90%+ | 2μl |

$85.5 | 2023-05-17 |

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)butanamide 関連文献

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

631868-65-0 (N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)butanamide) 関連製品

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量